4-[(4-chlorophenoxy)methyl]-N-cyclohexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorophenoxy)methyl]-N-cyclohexylbenzamide is an organic compound that features a benzamide core substituted with a 4-chlorophenoxy methyl group and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-chlorophenoxy)methyl]-N-cyclohexylbenzamide typically involves the following steps:
Formation of 4-chlorophenoxy methyl chloride: This intermediate can be prepared by reacting 4-chlorophenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide.
Nucleophilic substitution reaction: The 4-chlorophenoxy methyl chloride is then reacted with N-cyclohexylbenzamide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-chlorophenoxy)methyl]-N-cyclohexylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenoxy)methyl]-N-cyclohexylbenzamide involves its interaction with specific molecular targets. For instance, if it exhibits biological activity, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
- 4-[(4-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide
- 4-[(4-chlorophenoxy)methyl]-N-(2-chlorophenyl)benzamide
- 4-[(4-chlorophenoxy)methyl]-N-(2,5-dichlorophenyl)benzamide
Comparison: 4-[(4-chlorophenoxy)methyl]-N-cyclohexylbenzamide is unique due to the presence of the cyclohexyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This distinguishes it from similar compounds that may have different substituents, leading to variations in their applications and effectiveness in specific roles.
Properties
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-N-cyclohexylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c21-17-10-12-19(13-11-17)24-14-15-6-8-16(9-7-15)20(23)22-18-4-2-1-3-5-18/h6-13,18H,1-5,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIKNIYLBJKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.